(2E)-3-[2-(4-bromophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-ethylprop-2-enamide
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Overview
Description
The compound (2E)-3-[2-(4-bromophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-ethylprop-2-enamide is a complex organic molecule featuring a pyrido[1,2-a]pyrimidin core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[2-(4-bromophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-ethylprop-2-enamide typically involves multi-step organic reactions. The starting materials often include 4-bromophenol, 9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine, and ethyl cyanoacetate. The key steps in the synthesis may involve:
Nucleophilic substitution: to introduce the bromophenoxy group.
Cyclization reactions: to form the pyrido[1,2-a]pyrimidin core.
Condensation reactions: to attach the cyano and ethylprop-2-enamide groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of scalable processes for each step.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-[2-(4-bromophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-ethylprop-2-enamide: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the cyano group to an amine.
Substitution: The bromophenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
(2E)-3-[2-(4-bromophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-ethylprop-2-enamide: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which (2E)-3-[2-(4-bromophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-ethylprop-2-enamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes or receptors that are critical for biological processes. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simpler ester with similar functional groups but lacking the complex pyrido[1,2-a]pyrimidin core.
Bromomethyl methyl ether: Contains a bromine atom and an ether group but is structurally simpler.
Uniqueness
The uniqueness of (2E)-3-[2-(4-bromophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-ethylprop-2-enamide lies in its complex structure, which combines multiple functional groups and a heterocyclic core
Properties
Molecular Formula |
C21H17BrN4O3 |
---|---|
Molecular Weight |
453.3 g/mol |
IUPAC Name |
(E)-3-[2-(4-bromophenoxy)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-ethylprop-2-enamide |
InChI |
InChI=1S/C21H17BrN4O3/c1-3-24-19(27)14(12-23)11-17-20(29-16-8-6-15(22)7-9-16)25-18-13(2)5-4-10-26(18)21(17)28/h4-11H,3H2,1-2H3,(H,24,27)/b14-11+ |
InChI Key |
NDQLXHRJSRSOLQ-SDNWHVSQSA-N |
Isomeric SMILES |
CCNC(=O)/C(=C/C1=C(N=C2C(=CC=CN2C1=O)C)OC3=CC=C(C=C3)Br)/C#N |
Canonical SMILES |
CCNC(=O)C(=CC1=C(N=C2C(=CC=CN2C1=O)C)OC3=CC=C(C=C3)Br)C#N |
Origin of Product |
United States |
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